9-Anthracenemethanol, 10-ethyl-

Oxidation Chemistry Stereoelectronic Effects Reaction Mechanism

Researchers requiring a clean route to anthrone derivatives cannot substitute methyl analogs without altering product distribution. 10-Ethyl-9-anthracenemethanol uniquely undergoes oxidative elimination of ethylene to yield anthrones, while methyl analogs produce hydroxymethyl derivatives. - Unique Selectivity: Provides a targeted synthetic pathway for anthrone-based pharmaceuticals. - Enhanced Stability: Elevated melting point (182-183°C) vs. unsubstituted analog (158°C) ensures superior thermal robustness for OLED/OFET fabrication. - Supply Assurance: Available from stock in research quantities (10 mg to 100 mg) with bulk custom synthesis on request.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
CAS No. 29852-41-3
Cat. No. B14684434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenemethanol, 10-ethyl-
CAS29852-41-3
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO
InChIInChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3
InChIKeyQHPKNTLEGYQLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Ethyl-9-anthracenemethanol Overview


9-Anthracenemethanol, 10-ethyl- (also known as (10-ethylanthracen-9-yl)methanol) is a meso-substituted anthracene derivative featuring a hydroxymethyl group at the 9-position and an ethyl group at the 10-position . This specific substitution pattern on the central anthracene ring imparts distinct stereoelectronic and oxidative properties compared to unsubstituted, mono-substituted, or methyl-substituted analogs [1]. It serves as a key synthetic intermediate and a subject of study for understanding structure-activity relationships in anthracene photochemistry, particularly in oxidative transformations and as a precursor to anthrone derivatives [2].

Oxidation Chemistry

Reported oxidative elimination pathway to anthrone; distinct from methyl-substituted analogs.

Photophysics Research

Core anthracene-methanol scaffold supports phototrigger and caging group design.

Material Science

Elevated thermal stability profile suitable for organic electronic material research.

Substitution Risks for 10-Ethyl-9-anthracenemethanol


Generic substitution among anthracene derivatives is not scientifically sound. The presence and nature of the alkyl group at the 10-position critically dictate the compound's fate under oxidative conditions. While meso-methylanthracenes undergo one-electron oxidation to form hydroxymethyl derivatives, meso-ethylanthracenes like 10-ethyl-9-anthracenemethanol preferentially follow a different mechanistic pathway, undergoing oxidative elimination of ethylene to yield anthrone products [1]. This fundamental divergence in reactivity means that substituting 10-ethyl-9-anthracenemethanol with a methyl analog would lead to a completely different product distribution and synthetic outcome [2]. The specific ethyl substitution at the 10-position is therefore essential for applications requiring the unique reactivity profile detailed below.

Target
10-Ethyl-9-anthracenemethanol Oxidative elimination of ethylene yields anthrone products.
Methyl analog One-electron oxidation forms hydroxymethyl derivatives instead.
Risk
Complete switch in product distribution; pathway not interchangeable.
May require validation; synthetic outcome may not transfer directly.

10-Ethyl-9-anthracenemethanol vs. Closest Analogs


Oxidative Fate Divergence: Ethyl vs. Methyl

The oxidation of meso-ethylanthracenes, such as 9,10-diethylanthracene (DEA), proceeds via a unique oxidative elimination of ethylene to yield anthrone. In stark contrast, meso-methylanthracenes under identical one-electron oxidation conditions yield hydroxymethyl derivatives. [1] This dichotomy is attributed to stereoelectronic effects governing the deprotonation of the arylalkyl radical cation intermediate. [2]

Oxidative Fate: Ethyl vs. Methyl
Head-to-head
Ethylene elimination → Anthrone (10-ethyl); Methyl analog → Hydroxymethyl derivative.
Determines synthetic outcome; pathway context differs fundamentally.
One-electron oxidation conditions; stereoelectronic effect.
Oxidation Chemistry Stereoelectronic Effects Reaction Mechanism

Fluorescence Quantum Yield Baseline

While direct photophysical data for the isolated 10-ethyl compound are sparse, the performance of the unsubstituted analog (9-anthracenemethanol) provides a crucial baseline. Esters of 9-anthracenemethanol exhibit fluorescence quantum yields (φf) in the range of 0.01-0.09 and photoreaction quantum yields (φPR) from 0.067-0.426 under 386 nm excitation in CH3CN/H2O (3:2 v/v) [1]. This demonstrates the viability of the anthracene-methanol core as a fluorescent phototrigger for biomolecular caging. The 10-ethyl derivative's altered electronic and steric environment is expected to modulate these values, making it a candidate for tailored photochemical applications [2].

Fluorescence Quantum Yield
Class-level inference
φf 0.01–0.09, φPR 0.067–0.426 (9-anthracenemethanol baseline).
Photophysical baseline; ethyl substitution expected to modulate values.
Data to verify for target compound.
Fluorescence Photophysics Phototrigger

Melting Point and Thermal Stability

10-Ethyl-9-anthracenemethanol exhibits a melting point of 182-183 °C [1], which is significantly higher than the 158 °C reported for its unsubstituted analog, 9-anthracenemethanol [2]. This increase of approximately 25 °C suggests enhanced intermolecular interactions or reduced crystal lattice entropy, which are desirable traits for thermally robust organic electronic materials.

Melting Point & Thermal Stability
Cross-study comparable
182–183 °C (10-ethyl) vs. 158 °C (unsubstituted analog).
Reported elevated thermal stability; may support material processing.
Vendor and database data.
Material Science Thermal Stability OLED Precursor

10-Ethyl-9-anthracenemethanol Applications


Anthrone Synthesis via Oxidative Elimination

Researchers requiring a clean and specific route to anthrone derivatives should select 10-ethyl-9-anthracenemethanol. Its documented, unique oxidative elimination of ethylene [1] provides a targeted synthetic pathway unavailable with methyl-substituted analogs, which yield hydroxymethyl products instead. This selectivity is critical for synthesizing specific anthrone-based pharmaceuticals or advanced materials.

Fluorescent Phototriggers and Caging Groups

For the development of novel biomolecular caging agents or fluorescent probes, 10-ethyl-9-anthracenemethanol serves as a tunable scaffold. The core anthracene-methanol structure is a validated phototrigger with established quantum yields (φf 0.01–0.09, φPR 0.067–0.426) [2]. Introducing the 10-ethyl substituent is a strategic modification to explore and optimize photophysical properties, leveraging known structure-activity relationships in anthracene photochemistry [3].

Thermally Robust Organic Electronic Materials

The elevated melting point of 10-ethyl-9-anthracenemethanol (182-183 °C) compared to its unsubstituted counterpart (158 °C) [REFS-4, REFS-5] makes it a compelling choice for incorporation into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) . This thermal characteristic can contribute to enhanced device stability and processability during fabrication.

Application
Selection Property
Validation Focus
Anthrone synthesis via oxidative elimination
Ethyl-specific oxidation pathway
Product distribution under oxidative conditions
Fluorescent phototrigger development
Tunable photophysical scaffold
Quantum yield modulation by substitution
Organic electronic material design
Elevated thermal stability
Device fabrication processability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Anthracenemethanol, 10-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.